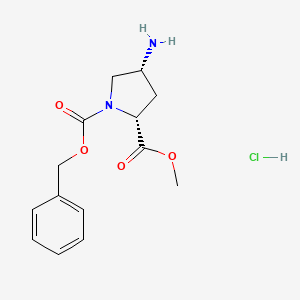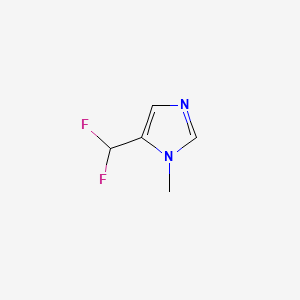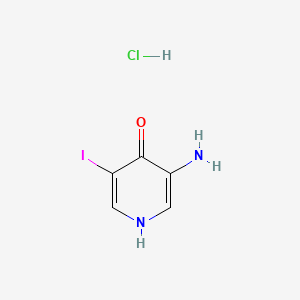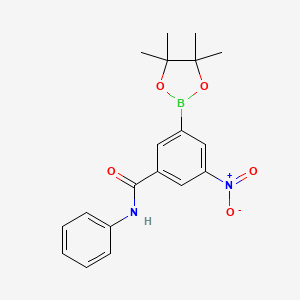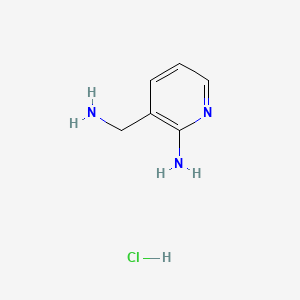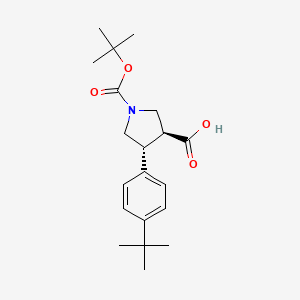
AMiloride 15N3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amiloride 15N3: is a nitrogen-15 labeled version of amiloride, a pyrazine derivative known for its diuretic properties. Amiloride is primarily used to treat hypertension and congestive heart failure by inhibiting sodium reabsorption in the kidneys .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Amiloride 15N3 can be synthesized through a multi-step process involving the incorporation of nitrogen-15 isotopes into the amiloride structure. The synthesis typically involves the reaction of 3,5-diamino-6-chloropyrazine-2-carboxamide with nitrogen-15 labeled reagents under controlled conditions .
Industrial Production Methods: : Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the isotopic labeling is consistent and meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: : Amiloride 15N3 undergoes various chemical reactions, including:
Oxidation: Amiloride can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups on the amiloride molecule.
Substitution: Amiloride can undergo substitution reactions, particularly at the amino and chloro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled temperatures and pH.
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield various substituted pyrazine derivatives .
Scientific Research Applications
Chemistry: : Amiloride 15N3 is used as a tracer in chemical studies to understand reaction mechanisms and pathways involving nitrogen atoms .
Biology: : In biological research, this compound helps in studying ion transport mechanisms, particularly sodium channels in epithelial cells .
Medicine: : this compound is used in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of amiloride in the body .
Industry: : The compound is utilized in the development of new diuretic drugs and in quality control processes for pharmaceutical products .
Mechanism of Action
Amiloride 15N3 works by inhibiting sodium reabsorption in the distal convoluted tubules and collecting ducts in the kidneys. It binds to the amiloride-sensitive sodium channels, promoting the excretion of sodium and water while retaining potassium. This action helps in reducing blood pressure and managing fluid retention .
Comparison with Similar Compounds
Similar Compounds
Triamterene: Another potassium-sparing diuretic with a similar mechanism of action.
Spironolactone: A diuretic that also spares potassium but works through aldosterone antagonism.
Eplerenone: Similar to spironolactone but with fewer side effects.
Uniqueness: : Amiloride 15N3 is unique due to its isotopic labeling, which makes it particularly useful in research applications involving nitrogen tracking. Its specific inhibition of sodium channels without significant effects on other ion channels also distinguishes it from other diuretics .
Properties
CAS No. |
1217169-93-1 |
|---|---|
Molecular Formula |
C6H8ClN7O |
Molecular Weight |
232.607 |
IUPAC Name |
3,5-diamino-N-[bis(azanyl)methylidene]-6-chloropyrazine-2-carboxamide |
InChI |
InChI=1S/C6H8ClN7O/c7-2-4(9)13-3(8)1(12-2)5(15)14-6(10)11/h(H4,8,9,13)(H4,10,11,14,15)/i10+1,11+1,14+1 |
InChI Key |
XSDQTOBWRPYKKA-MKZAMGNXSA-N |
SMILES |
C1(=C(N=C(C(=N1)Cl)N)N)C(=O)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


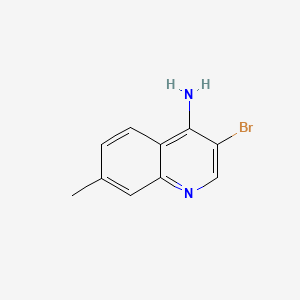
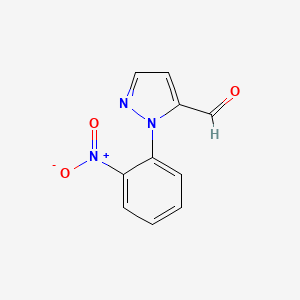

![[1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acid](/img/structure/B596078.png)
![Ethyl 8-benzyl-5-hydroxy-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B596080.png)
